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Compound of Interest
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Compound Name:
pyridinecarboxaldehyde

Cat. No.: B112183

An In-Depth Technical Guide to the Physical Characteristics of 2-Hydroxy-4-
pyridinecarboxaldehyde

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical
characteristics of 2-Hydroxy-4-pyridinecarboxaldehyde (CAS: 188554-13-4). Designed for
researchers, medicinal chemists, and drug development professionals, this document moves
beyond a simple datasheet to offer foundational insights into the molecule's behavior, grounded
in its structural properties. We delve into the critical role of prototropic tautomerism, which
governs its stability, solubility, and spectroscopic signature. Where definitive experimental data
is not publicly available, we provide predicted values based on computational models and
establish detailed, field-proven experimental protocols for empirical validation. This guide
serves as both a reference and a practical manual for the characterization of this versatile
heterocyclic building block.

Chemical and Molecular Identity

Precise identification is the cornerstone of reproducible science. 2-Hydroxy-4-
pyridinecarboxaldehyde is a substituted pyridine, a heterocyclic motif of significant interest in
pharmaceutical and materials science. Its formal identification parameters are crucial for
accurate sourcing, documentation, and regulatory submission.
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Table 1: Chemical Identity of 2-Hydroxy-4-pyridinecarboxaldehyde

Identifier Value Source(s)
CAS Number 188554-13-4 [11[2][3]
Molecular Formula CeHsNO:2 [2][4]
Molecular Weight 123.11 g/mol [2][4]
2-hydroxypyridine-4-
IUPAC Name Y ypy N/A
carbaldehyde
2-Hydroxy-4-formylpyridine, 2-
Hydroxyisonicotinaldehyde, 2-
Common Synonyms ) o [21[31[5]
Oxo-1,2-dihydropyridine-4-
carbaldehyde
IDDXMCNSHNXTRS-
INChl Key
UHFFFAOYSA-N
Canonical SMILES C1=CNC(=0)C=C1C=0 [5]

A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their
corresponding 2-pyridone form. This equilibrium is not merely an academic curiosity; it dictates
the molecule's hydrogen bonding capability, aromaticity, and reactivity. The pyridone tautomer

is often the more stable form, particularly in polar solvents and the solid state, due to favorable
amide resonance and intermolecular hydrogen bonding.

Caption: Prototropic tautomerism of the core ring structure.

Physicochemical Properties

The physical properties of a compound are a direct manifestation of its molecular structure. For
2-Hydroxy-4-pyridinecarboxaldehyde, these properties are heavily influenced by the
presence of polar functional groups (aldehyde, hydroxyl/amide) and the aromatic ring system.

Table 2: Summary of Physical Properties

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b112183?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7163784.htm
https://www.scbt.com/p/2-hydroxy-4-pyridinecarboxaldehyde-188554-13-4
https://www.sigmaaldrich.com/SG/en/search/188554-13-4?focus=products&page=1&perpage=30&sort=relevance&term=188554-13-4&type=cas_number
https://www.scbt.com/p/2-hydroxy-4-pyridinecarboxaldehyde-188554-13-4
https://www.biocompare.com/11119-Chemicals-and-Reagents/21132179-2-Hydroxy-4-pyridinecarboxaldehyde/
https://www.scbt.com/p/2-hydroxy-4-pyridinecarboxaldehyde-188554-13-4
https://www.biocompare.com/11119-Chemicals-and-Reagents/21132179-2-Hydroxy-4-pyridinecarboxaldehyde/
https://www.scbt.com/p/2-hydroxy-4-pyridinecarboxaldehyde-188554-13-4
https://www.sigmaaldrich.com/SG/en/search/188554-13-4?focus=products&page=1&perpage=30&sort=relevance&term=188554-13-4&type=cas_number
https://www.guidechem.com/encyclopedia/2-hydroxy-4-pyridinecarboxalde-dic165554.html
https://www.guidechem.com/encyclopedia/2-hydroxy-4-pyridinecarboxalde-dic165554.html
https://www.benchchem.com/product/b112183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Notes

As reported by chemical
Appearance Yellow Solid suppliers[5]. Color may vary
based on purity.

] ] ] Experimental determination is
Melting Point Data not available )
required. See Protocol 5.1.

This is a computational

prediction and has not been
N ) 333.7 °C at 760 mmHg ] -~
Boiling Point ) experimentally verified. The
(Predicted)
compound may decompose at

high temperatures.

Density 1.365 g/cm3 (Predicted) Computationally derived value.

Refers to the acidity of the N-H

pKa 11.17 (Predicted) proton in the pyridone
tautomer([5].
Sparingly soluble in water; Qualitative assessment[5]. See
Solubility Soluble in organic solvents Protocol 5.2 for experimental

(e.g., DMSO, DMF, Methanol) verification.

In-Depth Analysis of Physicochemical Properties

» Melting Point: The melting point of a crystalline solid is a sensitive indicator of purity. As a
solid at room temperature, 2-Hydroxy-4-pyridinecarboxaldehyde is expected to have a
defined melting point. The prevalence of the pyridone tautomer allows for strong
intermolecular hydrogen bonding (N-H---O=C), which typically results in a relatively high
melting point compared to non-hydrogen-bonding isomers. The lack of a reported
experimental value in public literature underscores the need for empirical determination upon
synthesis or acquisition.

 Solubility Profile: The molecule's structure presents a duality. The polar aldehyde and
hydroxyl/amide groups are capable of hydrogen bonding with protic solvents like water.
However, the six-membered heterocyclic ring is predominantly nonpolar. This balance results
in limited solubility in water but good solubility in polar organic solvents that can disrupt the
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crystal lattice and solvate the molecule effectively. This property is critical for selecting
appropriate solvents for reaction, purification, and formulation.

o Acidity (pKa): The predicted pKa of ~11.17 is characteristic of the N-H proton of the 2-
pyridone tautomer, which exhibits amide-like acidity. This means the compound will be
deprotonated by strong bases (e.g., sodium hydroxide) to form a water-soluble sodium salt,
a property that can be exploited for purification via acid-base extraction.

Expected Spectroscopic Characteristics

While specific experimental spectra for this compound are not readily available from
commercial suppliers, a Senior Scientist can predict the expected spectral features based on
its structure. These predictions are vital for confirming the identity and purity of a sample in the
laboratory.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: In a solvent like DMSO-ds, one would expect to see distinct signals for the three
protons on the pyridine ring, likely in the aromatic region (6 6.5-8.5 ppm). A downfield
singlet (& 9.5-10.5 ppm) would be characteristic of the aldehyde proton (-CHO). A broad,
exchangeable singlet at high chemical shift (d > 11 ppm) would correspond to the N-H
proton of the dominant pyridone tautomer.

o 13C NMR: Six distinct carbon signals are expected. The aldehyde carbonyl carbon would
be the most downfield signal (& > 185 ppm). The C=0 carbon of the pyridone ring would
appear around 6 160-165 ppm. The remaining four sp2 carbons of the ring would resonate
in the & 100-150 ppm range.

e Infrared (IR) Spectroscopy:

o A strong, sharp absorption band around 1700-1720 cm~* would be characteristic of the
aldehyde C=0 stretch.

o Another strong, sharp band, typically between 1650-1680 cm~1, would correspond to the
C=0 stretch of the cyclic amide (pyridone) tautomer.
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o Abroad absorption in the region of 3100-3300 cm~* would indicate the N-H stretch of the
pyridone.

o Aromatic C-H stretching vibrations would appear just above 3000 cm™1,

o UV-Visible (UV-Vis) Spectroscopy: The conjugated system, encompassing the pyridone ring
and the aldehyde group, constitutes a strong chromophore. One would expect to observe
significant absorbance in the UV region, likely with a A-max between 280-350 nm, depending
on the solvent used.

Safety, Handling, and Storage

Adherence to safety protocols is hon-negotiable in a research environment. Information
synthesized from supplier safety data provides the following guidance.

o Hazard Identification: Classified as harmful if swallowed (Acute Toxicity 4, Oral), a potential
skin sensitizer (Skin Sensitization 1), and an eye irritant (Eye Irritation 2).

e Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal
Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and
chemical-resistant gloves (e.g., nitrile). Avoid breathing dust. Wash hands thoroughly after
handling.

» Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials. It is classified as a combustible solid.

Experimental Protocols for Characterization

The following protocols are standardized methods for determining the key physical properties
of a solid organic compound like 2-Hydroxy-4-pyridinecarboxaldehyde.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range, a critical indicator of purity.
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1. Sample Preparation
- Ensure sample is dry and finely powdered.
- Pack into capillary tube to 2-3 mm height.

l

2. Apparatus Setup
- Place capillary in heating block.
- Set starting temperature ~15-20°C below expected MP.
|

v

3. Rough Measurement (Optional)
- Heat rapidly (~10-20°C/min).
- Note approximate melting temperature.

Y y

4. Accurate Measurement
- Use a fresh sample.
- Start ~15°C below rough MP.
- Heat slowly (1-2°C/min).

l

5. Record Range
- T1: Temperature at first liquid appearance.
- T2: Temperature when fully liquid.
- Reportas 'T1 -T2 °C".

l

6. Repeat
- Perform at least two more times.
- Values should be consistent within 1-2°C.

Click to download full resolution via product page

Caption: Workflow for accurate melting point determination.

Methodology:

o Sample Preparation: Ensure the compound is thoroughly dried, preferably in a vacuum
desiccator, to remove any residual solvent. Grind a small amount into a fine powder.
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o Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube
and tap the sealed end gently on a hard surface to pack the solid into a dense column of 2-3
mm at the bottom.

o Apparatus Insertion: Place the loaded capillary into the heating block of the melting point
apparatus.

o Heating: Heat the block at a rate of 1-2 °C per minute when approaching the expected
melting point. A slower ramp rate ensures thermal equilibrium between the sample,
thermometer, and block, leading to an accurate reading.

e Observation and Recording: Record two temperatures: the temperature at which the first
drop of liquid appears (onset) and the temperature at which the entire sample becomes a
clear liquid (clear point). The recorded melting point should be this range. A pure compound
will exhibit a sharp range of 1-2 °C.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic way to determine the solubility profile of the compound,
which informs choices for reaction solvents and purification methods.

Methodology:

e Preparation: In a series of small, labeled test tubes, place approximately 10-20 mg of 2-
Hydroxy-4-pyridinecarboxaldehyde.

» Solvent Addition: To each tube, add 1 mL of a different test solvent. A recommended panel
includes:

o Water (polar, protic)

o

Methanol (polar, protic)

[¢]

Ethanol (polar, protic)

[¢]

Acetone (polar, aprotic)

[e]

Dichloromethane (nonpolar, aprotic)
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o Toluene (nonpolar, aprotic)
o 5% aq. HCI (acidic)
o 5% aq. NaOH (basic)

e Mixing: Agitate each tube vigorously for 30-60 seconds. A vortex mixer is ideal.

o Observation: Observe each tube for dissolution. A compound is considered "soluble” if no
solid particles are visible to the naked eye. Record the results as Soluble (S), Partially
Soluble (PS), or Insoluble (I). The expected outcome is solubility in polar organic solvents
and 5% NaOH, with limited to no solubility in water and nonpolar solvents.

Conclusion

2-Hydroxy-4-pyridinecarboxaldehyde is a valuable heterocyclic building block whose
physical properties are fundamentally governed by the tautomeric equilibrium between its
hydroxy-pyridine and pyridone forms. While a solid at room temperature, its definitive melting
point and spectroscopic data require empirical determination, a common necessity for
specialized research chemicals. The protocols and predictive insights provided in this guide
equip researchers with the necessary framework to confidently identify, handle, and utilize this
compound in their synthetic and developmental workflows. A thorough understanding of its
solubility, stability, and spectral characteristics is paramount to achieving reliable and
reproducible scientific outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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